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Compound of Interest

Compound Name: Acrivastine

Cat. No.: B1664353 Get Quote

An In-depth Analysis of the Second-Generation Histamine H1 Receptor Antagonist

Abstract
Acrivastine, with the molecular formula C22H24N2O2, is a potent and selective second-

generation histamine H1 receptor antagonist.[1] Its non-sedating properties and rapid onset of

action make it a valuable therapeutic agent for the symptomatic relief of allergic conditions

such as seasonal allergic rhinitis and urticaria.[2] This technical guide provides a

comprehensive overview of the chemical and physical properties of Acrivastine, its

mechanism of action, pharmacokinetic profile, and clinical efficacy. Detailed experimental

protocols for key assays and a schematic of its signaling pathway are presented to support

researchers, scientists, and drug development professionals in their understanding and

potential application of this compound.

Chemical and Physical Properties
Acrivastine is a white to beige crystalline powder.[3] Its fundamental chemical and physical

properties are summarized in the table below.
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Property Value Reference

Molecular Formula C22H24N2O2 [4]

Molecular Weight 348.44 g/mol [5]

IUPAC Name

(E)-3-{6-[(E)-1-(4-

methylphenyl)-3-pyrrolidin-1-

ylprop-1-enyl]pyridin-2-yl}prop-

2-enoic acid

[4]

Canonical SMILES

CC1=CC=C(C=C1)/C(=C/CN2

CCCC2)/C3=CC=CC(=N3)/C=

C/C(=O)O

[4]

CAS Number 87848-99-5 [4]

Melting Point 222 °C (decomposes) [No source found]

Solubility Soluble in DMSO [No source found]

pKa Not available

LogP Not available

Mechanism of Action
Acrivastine is a competitive antagonist of the histamine H1 receptor.[6] By binding to the H1

receptor, it blocks the action of endogenous histamine, thereby preventing the cascade of

events that lead to allergic symptoms. The histamine H1 receptor is a G-protein coupled

receptor (GPCR) that, upon activation by histamine, initiates a downstream signaling pathway

through the Gq alpha subunit.[6]

Histamine H1 Receptor Signaling Pathway
The binding of histamine to the H1 receptor activates the Gq protein, which in turn stimulates

phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate

(PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3

diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum,

leading to the release of stored calcium ions (Ca2+) into the cytosol. The increase in
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intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC). Activated PKC

can then phosphorylate various downstream targets, including proteins involved in the

activation of the transcription factor NF-κB. NF-κB translocates to the nucleus and promotes

the expression of pro-inflammatory genes, leading to the characteristic symptoms of an allergic

reaction. Acrivastine, by blocking the initial binding of histamine, inhibits this entire signaling

cascade.[6]
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Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by Acrivastine.

Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic properties of Acrivastine contribute to its clinical

profile as a rapid-acting, non-sedating antihistamine.

Pharmacokinetic Parameters
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Parameter Value Reference

Time to Peak Plasma

Concentration (Tmax)
~1.3 hours [1]

Peak Plasma Concentration

(Cmax)
~140 ng/mL (after 8 mg dose) [1]

Plasma Half-life (t1/2) ~1.6 hours [1]

Protein Binding ~50% (primarily to albumin) [1][4]

Bioavailability ~40% [7][8]

Metabolism Primarily excreted unchanged [7]

Excretion Primarily renal [1][4]

Pharmacodynamics
The onset of action of Acrivastine, as measured by the inhibition of histamine-induced wheals

and flares, is observed within 15-30 minutes of oral administration.[1] Peak effects are seen at

approximately 2 hours, with significant activity persisting for up to 8 hours.[1]

Experimental Protocols
This section provides an overview of the methodologies for key experiments used to

characterize Acrivastine.

Histamine H1 Receptor Binding Assay (In Vitro)
This assay determines the binding affinity of Acrivastine to the histamine H1 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium

dissociation constant (Ki) of Acrivastine for the H1 receptor.

Principle: A radioligand binding assay is performed using a known high-affinity radiolabeled

ligand for the H1 receptor (e.g., [3H]-pyrilamine). The ability of increasing concentrations of

unlabeled Acrivastine to displace the radioligand from the receptor is measured.
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Materials:

Cell membranes expressing the human histamine H1 receptor.

[3H]-pyrilamine (radioligand).

Acrivastine (test compound).

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Scintillation cocktail.

Liquid scintillation counter.

Glass fiber filters.

Procedure:

Prepare a series of dilutions of Acrivastine.

In a multi-well plate, incubate the cell membranes with a fixed concentration of [3H]-

pyrilamine and varying concentrations of Acrivastine.

Include control wells for total binding (no competitor) and non-specific binding (excess of a

non-labeled H1 antagonist).

Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60

minutes) to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters to separate

bound from free radioligand.

Wash the filters with ice-cold incubation buffer.

Place the filters in scintillation vials with scintillation cocktail.

Quantify the radioactivity using a liquid scintillation counter.

Data Analysis:
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Calculate the specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the Acrivastine
concentration.

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression

analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Expected Results: Acrivastine exhibits a high affinity for the histamine H1 receptor, with a

reported IC50 of approximately 7.16 nM.[9]
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Acrivastine Synthesis

2,6-Dibromopyridine Reaction with
p-tolylacetonitrile Intermediate A

Reaction with
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and Pyrrolidine
Intermediate B
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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